molecular formula C4H2F8 B1305689 1,1,1,2,3,4,4,4-Octafluorobutane CAS No. 75995-72-1

1,1,1,2,3,4,4,4-Octafluorobutane

Cat. No.: B1305689
CAS No.: 75995-72-1
M. Wt: 202.05 g/mol
InChI Key: CFSHSCBNZAKMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,3,4,4,4-Octafluorobutane is a fluorinated organic compound with the molecular formula C₄H₂F₈. It is a colorless, non-flammable gas at room temperature and is known for its high chemical stability and low toxicity. This compound is often used in various industrial applications due to its unique properties, such as low boiling point and high dielectric strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,3,4,4,4-Octafluorobutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine in the presence of a catalyst, such as cobalt trifluoride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3,4,4,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce hydroxylated derivatives of this compound .

Scientific Research Applications

1,1,1,2,3,4,4,4-Octafluorobutane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent for various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds.

    Biology: In biological research, it is used as a cryoprotectant for the preservation of biological samples at low temperatures.

    Medicine: It serves as a contrast agent in magnetic resonance imaging (MRI) due to its high density and low toxicity.

    Industry: It is used in the electronics industry as a dielectric fluid in high-voltage applications.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,4,4,4-Octafluorobutane is primarily based on its physical properties rather than chemical reactivity. In MRI applications, its high density and low toxicity make it an effective contrast agent. In cryopreservation, its low boiling point and high chemical stability help protect biological samples from damage during freezing and thawing processes.

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,3,4,4,4-Octafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical properties such as a lower boiling point and higher dielectric strength compared to its isomers and other fluorinated butanes .

Properties

IUPAC Name

1,1,1,2,3,4,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSHSCBNZAKMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379668
Record name 2H,3H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75995-72-1
Record name 2H,3H-Perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,4,4,4-Octafluorobutane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,3,4,4,4-Octafluorobutane
Reactant of Route 3
1,1,1,2,3,4,4,4-Octafluorobutane
Reactant of Route 4
1,1,1,2,3,4,4,4-Octafluorobutane
Reactant of Route 5
1,1,1,2,3,4,4,4-Octafluorobutane
Reactant of Route 6
1,1,1,2,3,4,4,4-Octafluorobutane
Customer
Q & A

Q1: Why is 1,1,1,2,3,4,4,4-Octafluorobutane being investigated as a potential component in refrigerants?

A: The abstract highlights the flammability of 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a potential drawback. [] Researchers investigated an azeotropic mixture of HFC-245ca and this compound (HFC-338mccq) with the aim of reducing the flammability of HFC-245ca. This suggests that HFC-338mccq likely possesses properties that could improve the overall safety profile of the refrigerant mixture. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.